6-cyclopropyl-3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
6-cyclopropyl-3-[2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O3/c1-24-16(18(19,20)21)23-27(17(24)30)12-4-6-25(7-5-12)15(29)9-26-10-22-13(8-14(26)28)11-2-3-11/h8,10-12H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUHDXVJTVTSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CN3C=NC(=CC3=O)C4CC4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-cyclopropyl-3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and metabolic stability. The presence of the piperidine and pyrimidine rings contributes to its pharmacological profile.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives with a similar structure effectively inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. Key findings include:
- Mechanism of Action : The compound was shown to modulate MAPK signaling pathways, leading to decreased levels of phosphorylated ERK and down-regulation of metalloproteinase MMP-9, which is crucial for cancer metastasis .
- Cell Cycle Arrest : The compound induced subG1 cell-cycle arrest in treated cells, suggesting its potential as an anticancer agent .
Structure-Activity Relationships (SAR)
The SAR studies revealed that modifications to the core structure could significantly influence biological activity. For instance:
- Trifluoromethyl Group : The introduction of a trifluoromethyl group at specific positions enhanced the potency against cancer cells .
- Piperidine Substitution : Variations in the piperidine ring's substituents were found to affect the compound's efficacy, indicating that careful structural modifications can optimize therapeutic effects .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- In Vivo Studies : In a mouse model of cancer, administration of the compound resulted in reduced tumor growth compared to control groups. The study emphasized the importance of dosage and administration route in maximizing therapeutic outcomes.
- Combination Therapies : Research also explored the efficacy of combining this compound with other chemotherapeutic agents. Results indicated synergistic effects that led to enhanced anticancer activity, suggesting its potential role in combination therapy protocols .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | Mechanism | Key Findings |
|---|---|---|---|
| Study 1 | Anticancer Activity | MAPK Pathway Modulation | Induces apoptosis and cell cycle arrest |
| Study 2 | In Vivo Tumor Growth Inhibition | Synergistic Effects with Other Agents | Reduced tumor size in mouse models |
| Study 3 | Structure Activity Relationship Analysis | Trifluoromethyl Enhancement | Increased potency with specific substitutions |
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , which indicates a sophisticated arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The presence of the trifluoromethyl group enhances lipophilicity and may influence biological activity.
Structural Insights
The structural features include:
- Cyclopropyl group : Known for enhancing binding affinity in drug design.
- Triazole ring : A common scaffold in pharmaceuticals with diverse biological activities.
- Pyrimidine moiety : Often associated with nucleic acid interactions.
Anticancer Activity
Compounds containing triazole rings have been extensively studied for their anticancer properties. For instance, derivatives of triazoles have shown significant inhibition of c-Met kinases, which are implicated in various cancers. The compound under consideration may exhibit similar properties due to its structural components that resemble known kinase inhibitors .
Antimicrobial Properties
Research has indicated that triazole-containing compounds possess antimicrobial activity. The compound's structure suggests potential efficacy against various pathogens, making it a candidate for further exploration as an antimicrobial agent .
Neurological Applications
There is emerging evidence that triazole derivatives can act as neuroprotective agents. The compound's ability to modulate neuroreceptors could be beneficial in treating neurodegenerative diseases. Investigations into its effects on neurotransmitter systems may reveal additional therapeutic avenues .
Structure-Activity Relationship Studies
Studies have shown that modifications to the cyclopropyl and triazole components can significantly impact the biological activity of similar compounds. For example, altering substituents at specific positions on the triazole ring has led to enhanced potency against targeted proteins involved in disease pathways .
Case Study 1: Anticancer Research
A study explored the synthesis of triazole derivatives aimed at inhibiting c-Met kinases. The findings indicated that certain modifications led to compounds with nanomolar potency against cancer cell lines. The structural similarities with the compound suggest a promising pathway for developing effective anticancer therapies .
Case Study 2: Antimicrobial Efficacy
In a comparative study involving various triazole derivatives, one compound demonstrated significant antibacterial activity against resistant strains of bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis, a property likely shared by the compound due to its structural characteristics .
Case Study 3: Neuroprotective Potential
Research focused on the neuroprotective effects of triazole derivatives showed that certain compounds could mitigate oxidative stress in neuronal cells. Given the structural framework of the compound under review, it may also exhibit similar neuroprotective effects, warranting further investigation into its pharmacological profile .
Chemical Reactions Analysis
Hydrolysis and Stability Under Acidic/Basic Conditions
The pyrimidin-4(3H)-one ring and triazolone moiety are susceptible to hydrolysis under extreme pH conditions.
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Acidic Hydrolysis : The trifluoromethyl group stabilizes the triazolone ring against ring-opening, but prolonged exposure to strong acids (e.g., HCl, H₂SO₄) leads to cleavage of the oxoethyl linker between the piperidine and pyrimidinone moieties .
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Basic Hydrolysis : In the presence of NaOH or KOH, the pyrimidin-4(3H)-one undergoes partial deprotonation at the N3 position, forming a resonance-stabilized enolate intermediate. This intermediate reacts further to yield 6-cyclopropylpyrimidine-2,4-diol derivatives .
Table 1: Hydrolysis Reaction Outcomes
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine nitrogen participates in nucleophilic substitution reactions due to its lone pair availability. For example:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives. The reaction proceeds via an SN2 mechanism .
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms stable amides at the piperidine nitrogen, confirmed by FT-IR and NMR .
Key Observations:
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The trifluoromethyl group on the triazolone enhances electron withdrawal, increasing the electrophilicity of the adjacent carbonyl groups.
-
Steric hindrance from the cyclopropyl group limits substitution at the pyrimidinone N3 position .
Condensation and Cycloaddition Reactions
The oxoethyl linker and triazolone moiety participate in condensation reactions:
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Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imine derivatives under mild acidic conditions (e.g., AcOH, 60°C).
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1,3-Dipolar Cycloaddition : The triazolone acts as a dipolarophile in reactions with nitrile oxides, generating fused heterocyclic systems .
Table 2: Condensation Reactions
| Reactant | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Aniline | AcOH, 60°C, 12 hr | Imine-linked pyrimidinone | Anticancer lead optimization | |
| Benzaldehyde | EtOH, reflux, 6 hr | Aldol adduct at oxoethyl group | Polymer precursors |
Metabolic Transformations
In vitro studies using human liver microsomes reveal two primary metabolic pathways :
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Oxidation : The cyclopropyl group undergoes hydroxylation to form a dihydroxycyclopropane intermediate.
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Glucuronidation : The pyrimidin-4(3H)-one hydroxyl group conjugates with glucuronic acid, enhancing water solubility.
Metabolic Stability Data:
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Half-life (t₁/₂) : 4.2 hours (human microsomes)
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Major Metabolite : 6-(1,2-Dihydroxycyclopropyl)-3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one glucuronide .
Photochemical Degradation
Exposure to UV light (λ = 254 nm) induces cleavage of the triazolone ring, forming:
-
Degradation Products : 3-(Trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid and a pyrimidinone-piperidine fragment .
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Mechanism : Radical-mediated C–N bond cleavage followed by oxidation.
Catalytic Hydrogenation
Under H₂ (1 atm) with Pd/C (10% w/w), the cyclopropyl group undergoes partial hydrogenation to a propyl group, retaining the triazolone and piperidine structures .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
a. 2-(4-Benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS: 866137-82-8)
- Structural Differences : Replaces the triazole-piperidine system with a benzyl-pyrazole group.
- Key Features : The trifluoromethyl group enhances metabolic stability, while the benzyl substituent increases lipophilicity compared to the cyclopropyl group in the target compound .
- Molecular Weight : 350.3 g/mol (vs. ~500 g/mol estimated for the target compound).
b. 5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]-pyrimidin-7(6H)-one
- Structural Differences: Features a triazolopyrimidinone core with chlorophenoxy and isopropyl substituents.
- Key Features: The absence of a piperidine ring reduces conformational flexibility compared to the target compound. Chlorophenoxy groups may influence receptor binding selectivity .
c. 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 108855-18-1)
- Structural Differences : Contains a benzisoxazole-piperidine system instead of the triazole-piperidine in the target.
Data Table: Comparative Analysis
Q & A
Q. Advanced Research Focus
- Stereochemical Control : The piperidine-triazole moiety may introduce stereocenters. Chiral HPLC (as in ) or asymmetric catalysis (e.g., Evans auxiliaries) can resolve enantiomers .
- Coupling Efficiency : Amide or keto-enol coupling between the pyrimidinone and triazolopiperidine fragments may require optimized conditions (e.g., EDCI/HOBt activation), as described in for structurally related acetamide derivatives .
Which spectroscopic and chromatographic techniques are most effective for characterizing the trifluoromethyl and cyclopropane groups?
Q. Basic Research Focus
- : The trifluoromethyl group () produces a distinct singlet near -60 ppm, as validated in for trifluoromethyl-pyrazoles .
- : Cyclopropane protons appear as complex multiplet signals between 1.0–2.0 ppm. COSY or NOESY can confirm spatial proximity, as in for cyclopropane-containing analogs .
- HPLC-MS : High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular weight (e.g., uses ammonium acetate buffers for LC-MS compatibility) .
Q. Advanced Research Focus
- X-ray Crystallography : Single-crystal analysis (e.g., ) resolves bond angles and confirms cyclopropane geometry, critical for structure-activity relationship (SAR) studies .
- Stability-Indicating HPLC : For detecting degradation products, gradient methods with C18 columns and pH 6.5 buffers (as in ) are effective .
How do structural modifications to the piperidine-triazole moiety affect biological activity and metabolic stability?
Q. Basic Research Focus
- Trifluoromethyl Group : The group enhances metabolic stability by resisting oxidative demethylation. shows similar trifluoromethyl-pyrazoles with prolonged half-lives in hepatic microsomes .
- Piperidine Substitution : Electron-withdrawing groups (e.g., 4-methyl in the triazole) may improve target binding. demonstrates increased activity in triazolopyrimidines with substituted piperidines .
Q. Advanced Research Focus
- Metabolic Soft Spots : Introduce deuterium at the piperidine C-4 position to reduce CYP450-mediated oxidation, as seen in for acetamide derivatives .
- Prodrug Strategies : Esterification of the pyrimidinone carbonyl (e.g., ethyl ester in ) can enhance oral bioavailability .
What computational methods are suitable for predicting target binding and off-target risks?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Model interactions with kinases or GPCRs using the trifluoromethyl-triazole as a hydrophobic anchor. references PubChem data for similar compounds’ binding poses .
- ADMET Prediction : Tools like SwissADME assess permeability (LogP ~3.5 for this compound, based on analogs) and P-glycoprotein efflux risks .
How can researchers resolve contradictions in biological activity data across assays?
Q. Advanced Research Focus
- Assay-Specific Artifacts : For example, fluorescence interference from the pyrimidinone ring in FRET-based assays. Use orthogonal methods (e.g., SPR in ) .
- Species Variability : Rat vs. human liver microsomes may metabolize the compound differently. Cross-validate using hepatocyte models (’s buffer system supports hepatocyte compatibility) .
What are the recommended storage conditions to ensure compound stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
